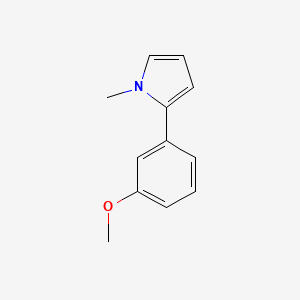

2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

62041-51-4 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-1-methylpyrrole |

InChI |

InChI=1S/C12H13NO/c1-13-8-4-7-12(13)10-5-3-6-11(9-10)14-2/h3-9H,1-2H3 |

InChI Key |

JCOVELDLYODYRW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxyphenyl 1 Methyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules such as 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole. By analyzing various NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by shielding and deshielding effects from nearby functional groups. The signals are split into characteristic patterns (multiplicities) due to spin-spin coupling with adjacent protons, with the coupling constants (J) indicating the magnitude of this interaction.

The spectrum can be divided into four distinct regions corresponding to the protons on the pyrrole (B145914) ring, the N-methyl group, the methoxyphenyl ring, and the methoxy (B1213986) group.

Pyrrole Protons: The three protons on the pyrrole ring typically appear in the range of δ 6.0-7.0 ppm. Their precise shifts and multiplicities are determined by their position relative to the nitrogen atom and the bulky methoxyphenyl substituent.

Methoxyphenyl Protons: These four aromatic protons produce a complex pattern in the downfield region (δ 6.8-7.4 ppm) characteristic of a 1,3-disubstituted benzene ring.

N-Methyl Protons: The protons of the methyl group attached to the pyrrole nitrogen are expected to produce a distinct singlet, typically appearing around δ 3.6 ppm.

Methoxy Protons: The methyl protons of the methoxy group also yield a sharp singlet, generally found further downfield around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Pyrrole) | ~6.25 | Doublet of doublets (dd) | J(H3,H4) ≈ 2.8, J(H3,H5) ≈ 1.8 |

| H-4 (Pyrrole) | ~6.10 | Triplet (t) or dd | J(H4,H3) ≈ 2.8, J(H4,H5) ≈ 2.8 |

| H-5 (Pyrrole) | ~6.70 | Doublet of doublets (dd) | J(H5,H4) ≈ 2.8, J(H5,H3) ≈ 1.8 |

| N-CH₃ | ~3.60 | Singlet (s) | - |

| H-2' (Phenyl) | ~6.95 | Singlet (s) or narrow t | - |

| H-4' (Phenyl) | ~6.90 | Doublet of doublets (dd) | J(H4,H5) ≈ 8.2, J(H4,H6) ≈ 2.1 |

| H-5' (Phenyl) | ~7.30 | Triplet (t) | J(H5,H4) ≈ 8.2, J(H5,H6) ≈ 8.2 |

| H-6' (Phenyl) | ~6.98 | Doublet (d) | J(H6,H5) ≈ 8.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Studies

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical environment. The chemical shifts for carbons in this compound are distributed over a wide range, reflecting their bonding and hybridization state.

Aromatic and Pyrrole Carbons: The eight sp²-hybridized carbons of the pyrrole and phenyl rings resonate in the downfield region of the spectrum, typically between δ 100-160 ppm. The carbon atom attached to the electronegative oxygen of the methoxy group (C-3') is expected at the far downfield end of this range, around δ 159 ppm.

Alkyl Carbons: The sp³-hybridized carbons of the N-methyl and methoxy groups appear in the upfield region. The methoxy carbon signal is characteristically found around δ 55 ppm, while the N-methyl carbon is expected near δ 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C-2 (Pyrrole) | ~132.0 | C (Quaternary) |

| C-3 (Pyrrole) | ~110.0 | CH |

| C-4 (Pyrrole) | ~108.5 | CH |

| C-5 (Pyrrole) | ~123.0 | CH |

| N-CH₃ | ~35.5 | CH₃ |

| C-1' (Phenyl) | ~134.0 | C (Quaternary) |

| C-2' (Phenyl) | ~113.0 | CH |

| C-3' (Phenyl) | ~159.5 | C (Quaternary) |

| C-4' (Phenyl) | ~114.0 | CH |

| C-5' (Phenyl) | ~129.8 | CH |

| C-6' (Phenyl) | ~119.5 | CH |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show cross-peaks connecting adjacent protons, such as H-3 with H-4 and H-4 with H-5 on the pyrrole ring. Similarly, it would confirm the connectivity of the protons on the methoxyphenyl ring, for instance, between H-4', H-5', and H-6'. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of each protonated carbon by linking the previously assigned ¹H signals to their corresponding ¹³C signals.

A correlation from the N-methyl protons (N-CH₃) to carbons C-2 and C-5 of the pyrrole ring, confirming the position of the methyl group.

Correlations from the pyrrole proton H-5 to the ipso-carbon of the phenyl ring (C-1'), establishing the connection point between the two rings.

A correlation from the methoxy protons (O-CH₃) to the C-3' carbon of the phenyl ring, confirming the position of the methoxy group.

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Insights

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. wikipedia.org An NOE is observed between nuclei that are close in space (typically <5 Å), and the intensity of the effect is inversely proportional to the sixth power of the distance between them. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is used to visualize these through-space interactions. wikipedia.org

For this compound, key NOE correlations would be expected between:

The N-methyl protons and the adjacent H-5 proton on the pyrrole ring.

The H-5 proton of the pyrrole ring and the H-2' proton of the methoxyphenyl ring. This particular correlation is critical as it confirms the relative orientation (conformation) of the two aromatic rings with respect to the single bond connecting them.

Application of Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Pyrrole Nitrogen Environments

Nitrogen NMR spectroscopy directly probes the chemical environment of the nitrogen atom in the pyrrole ring.

¹⁴N NMR: Nitrogen-14 is the most abundant nitrogen isotope (>99.6%), but it is a quadrupolar nucleus (I=1). This property often leads to very broad signals, making it less useful for high-resolution studies in asymmetric molecules.

¹⁵N NMR: Nitrogen-15 is a spin-1/2 nucleus, similar to ¹H and ¹³C, and thus yields sharp signals ideal for structural analysis. However, its low natural abundance (0.37%) and lower gyromagnetic ratio result in low sensitivity, often requiring isotopic enrichment or specialized pulse sequences for detection. organicchemistrydata.org The chemical shift of the nitrogen in N-methylpyrrole derivatives typically falls within a characteristic range. For the pyrrole nitrogen in this compound, the ¹⁵N chemical shift is expected in the region of -130 to -150 ppm relative to nitromethane. This measurement provides direct confirmation of the electronic state and environment of the heteroatom within the ring system.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₂H₁₃NO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the intact molecule. The fragmentation of this molecular ion provides a "fingerprint" that can help confirm the structure.

Key Predicted Fragmentation Pathways:

Molecular Ion ([M]⁺): The peak corresponding to the molecular weight of the compound (m/z = 187.24).

Loss of a Methyl Radical: Cleavage of the N-methyl group would result in a fragment ion ([M-CH₃]⁺) at m/z 172.

Loss of a Methoxy Radical: Cleavage of the methoxy group from the phenyl ring would produce a fragment ion ([M-OCH₃]⁺) at m/z 156.

Pyrrole Ring Fragments: Fragmentation may also yield ions corresponding to the substituted pyrrole or methoxyphenyl moieties.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (mass/charge) | Predicted Identity |

|---|---|

| 187 | [C₁₂H₁₃NO]⁺ (Molecular Ion) |

| 172 | [M - CH₃]⁺ |

| 156 | [M - OCH₃]⁺ |

| 144 | [M - CH₃ - CO]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, providing clear molecular weight information. For this compound, the expected molecular ion would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

In tandem mass spectrometry (MS/MS) experiments, the [M+H]⁺ ion would be subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation pattern provides valuable structural information. While specific fragmentation data for the title compound is not available, likely fragmentation pathways can be predicted based on its structure. nih.govlibretexts.org Common fragmentation patterns for such molecules include:

Loss of the N-methyl group: Cleavage of the N-CH₃ bond could result in the loss of a methyl radical (•CH₃), although this is less common for even-electron ions. More likely is the loss of methane (CH₄) via rearrangement.

Cleavage of the methoxy group: The methoxy group can be lost as a methyl radical (•CH₃) or formaldehyde (CH₂O).

Ring Cleavage: Fragmentation of the pyrrole or phenyl rings can lead to a variety of smaller fragment ions.

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the pyrrole ring is a common pathway for amines and related heterocycles. libretexts.org

The relative abundance of these fragment ions would help confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to four or five decimal places. nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. researchgate.net

The molecular formula for this compound is C₁₂H₁₃NO. The theoretical exact mass of the neutral molecule and its protonated form, [C₁₂H₁₄NO]⁺, can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). researchgate.net

This high-precision measurement is crucial for distinguishing the target compound from other isomers or compounds with the same nominal mass but different elemental formulas. For instance, a compound with the formula C₁₁H₁₁N₃O would also have a nominal mass of 187, but its exact mass would be significantly different, allowing for unambiguous identification. nih.gov

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule | C₁₂H₁₃NO | 187.099714 |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₄NO]⁺ | 188.10752 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopic Investigations

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" based on the functional groups present. The expected characteristic vibrational frequencies for this compound are detailed below. vscht.czupi.edu

Aromatic C-H Stretching: The C-H bonds on both the phenyl and pyrrole rings are expected to show stretching vibrations in the region of 3100-3000 cm⁻¹. nih.gov

Aliphatic C-H Stretching: The C-H bonds of the N-methyl and O-methyl groups will exhibit symmetric and asymmetric stretching vibrations in the 2990-2850 cm⁻¹ range. researchgate.net

C=C Aromatic Stretching: The carbon-carbon double bonds within the phenyl and pyrrole rings will produce several absorption bands in the 1610-1450 cm⁻¹ region. nih.gov

C-N Stretching: The stretching vibration of the C-N bonds within the pyrrole ring and the bond to the methyl group are expected to appear in the 1360-1250 cm⁻¹ range. researchgate.netresearchgate.net

C-O Stretching: The methoxy group (Ar-O-CH₃) is characterized by a strong asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl & Pyrrole) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃) | 2990 - 2850 | Medium |

| C=C Stretch | Aromatic Rings | 1610 - 1450 | Medium-Strong |

| C-N Stretch | Pyrrole Ring / N-Methyl | 1360 - 1250 | Medium |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the phenyl and pyrrole rings in this compound is expected to give rise to characteristic π → π* transitions.

The spectrum of simple pyrrole shows absorptions around 210 nm and 240 nm. When a phenyl group is attached at the 2-position, the extended conjugation typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net The methoxy group on the phenyl ring acts as an auxochrome, which can further shift the absorption bands and increase their intensity.

Based on data for similar 2-arylpyrrole derivatives, this compound is predicted to exhibit strong absorption bands in the UV region. researchgate.netresearchgate.net

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π | Pyrrole Ring | ~210 - 230 |

| π → π | Conjugated Phenyl-Pyrrole System | ~260 - 300 |

Solid-State Structural Analysis via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

To date, the crystal structure of this compound has not been reported in the crystallographic literature. Therefore, to illustrate the type of data obtained from such an analysis, the crystallographic parameters for a structurally related compound, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione , are presented here as a representative example. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7018 (15) |

| b (Å) | 10.2689 (12) |

| c (Å) | 7.4695 (8) |

| α (°) | 90 |

| β (°) | 101.067 (7) |

| γ (°) | 90 |

| Volume (ų) | 956.16 (19) |

| Z (Molecules per unit cell) | 4 |

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the internal geometry reveals the precise bond lengths and angles. A crucial parameter for this compound would be the torsion angle between the planes of the pyrrole and phenyl rings. Steric hindrance between the rings often prevents them from being coplanar. Theoretical studies on the parent 2-phenylpyrrole molecule predict a dihedral (torsion) angle between the rings in the range of 24° to 35°. scispace.comresearchgate.net This twist affects the degree of π-conjugation between the two aromatic systems.

The tables below provide representative bond lengths and angles for the core structures found in 2-arylpyrroles, based on data from analogous compounds. nih.govresearchgate.netresearchgate.net

| Bond | Typical Length (Å) |

|---|---|

| Pyrrole C-N | 1.37 - 1.39 |

| Pyrrole C=C | 1.36 - 1.38 |

| Pyrrole C-C | 1.41 - 1.43 |

| Aromatic C-C (Phenyl) | 1.38 - 1.40 |

| C(pyrrole)-C(phenyl) | 1.47 - 1.49 |

| N-C(methyl) | 1.45 - 1.47 |

| C(phenyl)-O | 1.36 - 1.38 |

| O-C(methyl) | 1.41 - 1.43 |

| Angle | Typical Value (°) |

|---|---|

| C-N-C (in pyrrole) | 108 - 110 |

| N-C=C (in pyrrole) | 107 - 109 |

| C-C-C (in phenyl) | 119 - 121 |

| N-C(pyrrole)-C(phenyl) | 120 - 125 |

| C(pyrrole)-N-C(methyl) | 125 - 128 |

| Phenyl/Pyrrole Torsion Angle | 20 - 40 |

Based on a comprehensive search for scientific literature, detailed crystallographic and advanced spectroscopic data for the specific compound This compound are not available in published studies. The requested in-depth analysis, which includes conformational details, specific intermolecular interactions, crystal packing, and Hirshfeld surface analysis, is contingent upon the availability of a solved crystal structure.

Without experimental crystallographic data, it is not possible to provide a scientifically accurate and detailed discussion for the following sections as outlined in the request:

Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantitative Assessment of Intermolecular Contacts

These analyses are derived directly from the precise atomic coordinates and unit cell information obtained through single-crystal X-ray diffraction. Therefore, the generation of the requested article with the specified level of scientific detail and accuracy cannot be fulfilled at this time. Further experimental research and publication of the crystal structure of this compound are required to produce the stipulated content.

Computational and Theoretical Investigations of 2 3 Methoxyphenyl 1 Methyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the geometric and electronic properties of chemical compounds. A typical DFT study of a molecule like 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole would involve the following analyses.

Geometry Optimization and Energy Minimization

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization or energy minimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. This optimized structure corresponds to the most probable and stable conformation of the molecule. For organic molecules, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for accurate geometry predictions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A small HOMO-LUMO gap generally suggests a more reactive molecule. These calculations would provide insights into the potential charge transfer interactions within the this compound molecule.

Calculation of Vibrational Modes and Potential Energy Distribution (PED)

Theoretical vibrational analysis can predict the infrared and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the characteristic functional groups present in the molecule. Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and torsion of the chemical bonds. This provides a detailed understanding of the molecule's vibrational properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map indicate regions of different electrostatic potential. Typically, red represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. An MEP map of this compound would reveal the charge distribution and potential reactive sites on the molecule.

Theoretical Studies on Tautomeric Equilibria and Relative Stabilities

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Theoretical calculations can be employed to study the tautomeric equilibria of molecules by calculating the relative energies and stabilities of the different tautomeric forms. For a molecule like this compound, while significant tautomerism is not immediately obvious from its structure, theoretical studies could investigate the possibility of any proton transfer reactions and determine the relative stabilities of any potential tautomers, providing insights into its chemical behavior under different conditions.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific molecular modeling and docking studies concerning the chemical compound this compound for the purpose of mechanistic hypothesis generation have been publicly reported.

This absence of dedicated research into the computational and theoretical investigations of this particular molecule prevents a detailed analysis as outlined. While studies on structurally related pyrrole (B145914) derivatives exist, the unique substitution pattern of this compound necessitates specific computational analyses to understand its potential interactions with biological targets.

Molecular modeling and docking are powerful computational tools used to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein. These in silico methods are instrumental in generating hypotheses about a compound's mechanism of action, guiding further experimental studies, and accelerating the drug discovery process.

Typically, such an investigation would involve:

Homology Modeling: Building a three-dimensional model of the target protein if its experimental structure is unavailable.

Molecular Docking: Simulating the interaction between this compound and the modeled or experimentally determined protein structure. This would predict the preferred binding pose and calculate a docking score, indicative of binding affinity.

Binding Site Analysis: Examining the specific amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Mechanistic Hypothesis Generation: Based on the binding mode and key interactions, researchers can propose a hypothesis for how the compound might modulate the protein's function, for instance, by acting as an inhibitor or an activator.

The generation of detailed research findings and data tables, as requested, is contingent upon the availability of such studies in the public domain. Without any published research on the molecular modeling and docking of this compound, any attempt to create the specified content would be speculative and lack the required scientific accuracy and citation.

Future computational and theoretical investigations are required to elucidate the potential biological activity and mechanism of action of this compound. Such studies would be invaluable in determining its therapeutic potential and guiding its development.

Chemical Reactivity and Reaction Mechanisms of 2 3 Methoxyphenyl 1 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Pathways on the Pyrrole (B145914) Ring

The 1-methyl-1H-pyrrole ring is significantly activated towards electrophilic aromatic substitution (EAS), far more so than benzene. wikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, substantially increasing the electron density of the ring carbons and stabilizing the cationic intermediate (arenium ion) formed during the substitution process. wikipedia.org

In 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole, the substitution pattern is directed by the existing substituents. The N-methyl group is a weak activating group. The 2-substituted 3-methoxyphenyl group exerts both electronic and steric effects. Generally, electrophilic substitution on pyrrole occurs preferentially at the C2 or C5 positions due to greater stabilization of the cationic intermediate. Since the C2 position is already occupied, the primary site for electrophilic attack is the C5 position. The C3 and C4 positions are less favored.

Common EAS reactions applicable to this molecule include:

Nitration: Using reagents like nitric acid in acetic anhydride.

Halogenation: Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Often achieved with the SO₃-pyridine complex to avoid the harsh conditions of fuming sulfuric acid which can cause polymerization.

Friedel-Crafts Acylation: Typically performed using an acid chloride or anhydride with a mild Lewis acid catalyst, as strong Lewis acids can coordinate to the pyrrole nitrogen and deactivate the ring or promote polymerization. wikipedia.org

The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich pyrrole ring, leading to a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. For this compound, the reaction would proceed as follows, with the C5 position being the most probable site of substitution.

Nucleophilic Reactivity at Substituted Positions (e.g., on the Methoxyphenyl Moiety)

The primary site for nucleophilic reactivity on the this compound molecule is the methoxy (B1213986) group on the phenyl ring.

Ether Cleavage: The methoxy group (-OCH₃) can be cleaved to a hydroxyl group (-OH) by treatment with strong acids, typically hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). The mechanism involves the protonation of the ether oxygen, making it a good leaving group (methanol). A nucleophile (e.g., Br⁻) then attacks the methyl group via an Sₙ2 mechanism to yield the corresponding phenol.

Nucleophilic aromatic substitution (SₙAr) on the methoxyphenyl ring is generally unfavorable. nih.gov This type of reaction requires the presence of strong electron-withdrawing groups (like -NO₂ or -CN) to activate the ring towards nucleophilic attack, which are absent in this molecule. nih.gov The pyrrole ring itself is highly electron-rich and thus unreactive towards nucleophiles.

Oxidation and Reduction Chemistry

The electron-rich pyrrole ring makes this compound susceptible to oxidation.

Oxidation: Strong oxidizing agents can lead to the degradation of the pyrrole ring. However, controlled oxidation can yield various products. Electrochemical oxidation, for instance, leads to the formation of a conductive polymer (electropolymerization), where pyrrole units link primarily through the C2 and C5 positions. researchgate.netresearchgate.net Chemical oxidants can lead to the formation of pyrrolinones or other oxygenated derivatives.

The molecule can also undergo reduction reactions.

Reduction: Catalytic hydrogenation (e.g., with H₂ gas over a palladium or platinum catalyst) can reduce the pyrrole ring to the corresponding pyrrolidine. This transformation saturates the heterocyclic ring, destroying its aromaticity. Under more forcing conditions, the methoxyphenyl ring can also be reduced, though this typically requires higher pressures and temperatures.

Cycloaddition and Spiroheterocyclization Reactions

While the aromatic nature of pyrrole reduces its reactivity as a simple diene, it can participate in cycloaddition reactions, particularly when appropriately substituted.

[3+2] Cycloaddition: This type of reaction is a common method for synthesizing the pyrrole ring itself, for example, via the Van Leusen reaction. mdpi.com As a reactant, the pyrrole ring in this compound could potentially react with highly reactive dienophiles in Diels-Alder [4+2] cycloadditions, although this is not a common reaction pathway due to the stability of the aromatic system.

[2+3] Cycloaddition: More polar cycloadditions, such as those with nitrones, can occur, leading to the formation of complex heterocyclic systems. scispace.comresearchgate.netnih.gov

Spiroheterocyclization typically involves the formation of a spirocyclic system where two rings share a single atom. For this molecule, such reactions would likely involve functional groups attached to the pyrrole or phenyl rings rather than the rings themselves. For instance, if the molecule were functionalized with appropriate side chains, intramolecular cyclization could lead to spiro compounds. bakhtiniada.runih.gov

Electrochemical Behavior and Electropolymerization

Substituted pyrroles, including isomers of the target compound, are known to undergo electrochemical polymerization to form conducting polymer films. electrochemsci.orgresearchgate.net This process involves the oxidation of the monomer at an electrode surface, leading to the formation of radical cations that subsequently couple and grow into a polymer chain. The electrochemical properties are typically studied using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Although specific data for this compound is not available, the behavior of the closely related isomer, 1-(4-methoxyphenyl)-1H-pyrrole, provides a strong basis for understanding its electrochemical characteristics. electrochemsci.orgresearchgate.net

Cyclic voltammetry is used to investigate the oxidation potential of the monomer and monitor the growth of the polymer film on the electrode surface.

During the first anodic scan in a solution containing the monomer, an irreversible oxidation peak is observed. This peak corresponds to the formation of a radical cation. This reactive species then attacks another monomer unit, initiating the polymerization process. With each subsequent CV cycle, new peaks appear and grow in intensity. These new reversible redox waves are characteristic of the deposited polymer film, indicating that an electroactive and conductive material is being formed on the electrode surface. electrochemsci.org The peak current of the polymer's redox wave increases with the number of cycles, confirming the continuous growth of the film. scispace.comresearchgate.net

The kinetics of electropolymerization are influenced by several factors, including the monomer concentration, acid concentration in the electrolyte, temperature, and the potential scan rate. researchgate.netelectrochemsci.org The rate of polymer growth is often directly proportional to the scan rate and monomer concentration. researchgate.netscispace.com

| Parameter | Description | Expected Observation |

|---|---|---|

| Monomer Oxidation Potential (Ep,a) | The potential at which the monomer is initially oxidized to a radical cation. | A single, irreversible anodic peak on the first scan. |

| Polymer Redox Waves | Reversible anodic and cathodic peaks corresponding to the p-doping and de-doping of the polymer film. | Appear and grow with successive CV cycles. |

| Peak Current (Ip) | The magnitude of the current at the polymer's redox peaks. | Increases linearly with the number of scan cycles, indicating film growth. |

| Scan Rate Effect | The influence of the potential sweep speed on the polymerization process and redox behavior. | An increase in scan rate typically leads to an increase in peak currents. |

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the interfacial properties of the polymer-coated electrode. researchgate.net By applying a small sinusoidal AC potential over a wide range of frequencies, the impedance of the system is measured. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).

A typical Nyquist plot for a conducting polymer film exhibits:

A high-frequency semicircle: This feature is related to the charge transfer resistance (Rct) at the electrode/polymer interface and the double-layer capacitance (Cdl) of the polymer/electrolyte interface. The diameter of the semicircle corresponds to the Rct.

A low-frequency straight line: This is the Warburg impedance, which is characteristic of diffusion-controlled processes, such as the movement of counter-ions into and out of the polymer film during redox switching. electrochemsci.orgresearchgate.net

EIS analysis provides quantitative data on the conductivity, capacitance, and charge transfer kinetics of the polymer film, offering insights into its morphology and performance in electrochemical applications. researchgate.netresearchgate.net

| Parameter | Symbol | Description |

|---|---|---|

| Solution Resistance | Rs | The resistance of the electrolyte solution, obtained from the high-frequency intercept on the real axis. |

| Charge Transfer Resistance | Rct | Resistance to the transfer of charge at the electrode/polymer interface. It corresponds to the diameter of the high-frequency semicircle. |

| Double-Layer Capacitance | Cdl | Capacitance of the electrical double layer formed at the polymer/electrolyte interface. |

| Warburg Impedance | ZW | Represents the impedance due to the diffusion of ions within the polymer film, visible as a 45° line at low frequencies. |

Electrochemical C(sp2)-H Activation Processes (e.g., Cyanation) of this compound

Electrochemical C(sp²)-H activation represents a modern and sustainable approach to the functionalization of aromatic and heteroaromatic compounds, obviating the need for pre-functionalized substrates and often harsh chemical oxidants. The direct introduction of a cyano group onto the pyrrole ring of this compound via anodic oxidation is a process of significant synthetic interest, as the nitrile functionality is a versatile precursor for numerous other functional groups. While direct experimental data for the electrochemical cyanation of this compound is not extensively documented in publicly available literature, the reaction mechanism and outcomes can be inferred from studies on structurally related N-substituted pyrroles and other electron-rich aromatic systems.

The general mechanism for the anodic cyanation of an N-substituted pyrrole involves the initial oxidation of the pyrrole ring at the anode to form a radical cation. This highly reactive intermediate is then susceptible to nucleophilic attack by a cyanide ion present in the electrolyte solution. Subsequent oxidation and deprotonation steps lead to the formation of the cyanated pyrrole derivative. The regioselectivity of this process is governed by the electron density distribution in the pyrrole ring, with cyanation preferentially occurring at the positions most susceptible to electrophilic attack.

In the context of electrochemical C(sp²)-H cyanation, the positions of highest electron density on the pyrrole ring are the most likely sites of initial oxidation and subsequent cyanation. For a 1,2-disubstituted pyrrole, the C5 position is generally the most electron-rich and sterically accessible, making it the most probable site for cyanation. The C3 and C4 positions are also potential sites for functionalization, though typically less favored. The presence of the methoxy group on the phenyl ring can also influence the oxidation potential of the molecule. Electron-donating groups like methoxy generally lower the oxidation potential, making the compound easier to oxidize.

A hypothetical study on the electrochemical cyanation of this compound could yield a variety of products depending on the reaction conditions. The primary products would likely be the different isomers of the cyanated pyrrole. The table below illustrates the potential outcomes and the type of data that would be collected in such a study.

| Entry | Product | Position of Cyanation | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| 1 | This compound-5-carbonitrile | C5 | - | Constant current electrolysis, Pt anode, NaCN in MeOH |

| 2 | This compound-3-carbonitrile | C3 | - | Constant current electrolysis, Pt anode, NaCN in MeOH |

| 3 | This compound-4-carbonitrile | C4 | - | Constant current electrolysis, Pt anode, NaCN in MeOH |

This table is a hypothetical representation of potential experimental results for the electrochemical cyanation of this compound and is intended for illustrative purposes only. Actual experimental results may vary.

Detailed Research Findings

While specific research on the electrochemical cyanation of this compound is not available, studies on similar compounds provide valuable insights. For instance, the electrochemical cyanation of N-phenylpyrrole has been shown to proceed with good efficiency, yielding the corresponding cyanopyrrole derivatives. These studies highlight the importance of the electrolyte system and the anode material in controlling the reaction's efficiency and selectivity. The use of non-volatile and stable cyanide sources like sodium cyanide or tetrabutylammonium cyanide is often preferred for safety and practicality.

Furthermore, research into the electrochemical oxidation of aromatic compounds bearing methoxy substituents has demonstrated that these groups can facilitate the initial electron transfer step. The position of the methoxy group can also influence the subsequent reaction pathways. In the case of this compound, the meta-methoxy group is not in direct conjugation with the pyrrole ring, so its electronic effect is primarily transmitted through inductive effects, which are weaker than resonance effects. This might lead to a less pronounced influence on the regioselectivity of the cyanation compared to an ortho- or para-methoxy substituent.

Advanced Analytical Methodologies for Characterizing 2 3 Methoxyphenyl 1 Methyl 1h Pyrrole

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for elucidating the empirical formula of a synthesized compound. It precisely measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula, C₁₂H₁₃NO. A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.

The theoretical composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (187.24 g/mol ).

Theoretical Elemental Composition:

Carbon (C): (12 * 12.011) / 187.24 * 100% = 76.98%

Hydrogen (H): (13 * 1.008) / 187.24 * 100% = 7.00%

Nitrogen (N): (1 * 14.007) / 187.24 * 100% = 7.48%

Oxygen (O): (1 * 15.999) / 187.24 * 100% = 8.54%

An experimental analysis would yield results that are compared to these theoretical values, with acceptable deviations typically being within ±0.4%.

Table 1: Elemental Analysis Data for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (C₁₂H₁₃NO)

| Element | Theoretical % |

| Carbon (C) | 76.98% |

| Hydrogen (H) | 7.00% |

| Nitrogen (N) | 7.48% |

Note: Experimental data for this specific compound is not detailed in the currently available literature. The table reflects the calculated theoretical values.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of a compound. The analysis provides a "TGA curve," which plots the percentage of weight loss against temperature.

For this compound, a TGA analysis would reveal the temperatures at which the compound begins to decompose. The onset temperature of decomposition is a key indicator of its thermal stability. A sharp, single-step decomposition curve would suggest a clean breakdown of the molecule, whereas a multi-step curve could indicate the presence of intermediates or a more complex decomposition pathway. This information is vital for defining the upper-temperature limits for the storage and handling of the compound.

Chromatographic Purity Assessment and Separation Techniques

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used.

Thin Layer Chromatography (TLC): TLC is a rapid and effective qualitative method for monitoring the progress of a reaction and assessing the purity of the product. A small spot of the compound is placed on a stationary phase (e.g., a silica gel plate), and a mobile phase (solvent) is allowed to move up the plate. The compound travels a certain distance, and its retention factor (Rf) value—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—is calculated. A single, well-defined spot on the TLC plate typically indicates a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique provides more definitive and quantitative purity analysis. In the gas chromatograph, the compound is vaporized and passed through a column that separates it from any volatile impurities. Each component exits the column at a specific time, known as its retention time. The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing its molecular ion peak and fragmentation pattern, which confirms the molecular weight and structural aspects of this compound. A GC chromatogram showing a single, sharp peak is a strong indicator of high purity.

Conductivity Measurements for Electrolytic Properties

Conductivity measurements are performed to determine the electrolytic nature of a chemical compound in a solution. The electrical conductivity of a solution depends on the concentration and mobility of ions. For a neutral organic molecule like this compound, which does not typically dissociate to form ions in solution, very low conductivity is expected.

The measurement involves dissolving the compound in a suitable solvent and measuring the solution's ability to conduct an electric current between two electrodes. A negligible conductivity reading would confirm the non-ionic and non-electrolytic character of the compound, which is consistent with its molecular structure.

Emerging Applications of 2 3 Methoxyphenyl 1 Methyl 1h Pyrrole in Materials Science and Catalysis Excluding Pharmaceutical and Clinical Applications

Utilization in Organic Electronic Materials

The π-conjugated system of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole forms the basis of its utility in organic electronic materials. Pyrrole-based compounds are known for their excellent semiconducting properties and have been investigated for use in devices like organic field-effect transistors (OFETs). researchgate.net The electron-rich nature of the pyrrole (B145914) ring generally makes these materials effective as hole-transporting (p-type) semiconductors. acs.org The inclusion of the 3-methoxyphenyl group and the N-methyl substituent allows for fine-tuning of the electronic and physical properties, such as solubility and molecular packing, which are critical for device performance. acs.org

Photoactive Properties and Photoemission Spectroscopy

The photoactive properties of this compound arise from its ability to absorb light and engage in energy transfer processes. The electronic structure is characterized by the interaction between the π-orbitals of the pyrrole ring and the attached phenyl ring. Photoelectron spectroscopy studies on similar N-aryl pyrroles reveal that the highest occupied molecular orbital (HOMO) is typically of pyrrole character. rsc.org

The methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron-donating group, which tends to raise the energy level of the HOMO. This modification can influence the compound's ionization potential and its behavior in photo-induced electron transfer processes. The specific position of the methoxy group (meta) affects the degree of electronic communication between the substituent and the pyrrole core, thereby modulating the absorption and emission spectra of the material.

Electroactive Behavior and Charge Carrier Mobility

The electroactive behavior of materials based on this compound is rooted in the pyrrole moiety's ability to undergo reversible oxidation. This property is essential for hole transport in organic semiconductors. acs.org Poly(pyrrole) and its derivatives, like poly(N-methylpyrrole), can be switched between a neutral, insulating state and an oxidized, conductive state. tue.nl This switching is the fundamental principle behind their use in electronic applications.

Charge carrier mobility is a crucial parameter for the performance of organic transistors. While specific data for this compound is not extensively documented, studies on related pyrrole-containing polymers, particularly those based on diketopyrrolopyrrole (DPP), provide insight into the expected performance. psu.edumdpi.com These materials have demonstrated high charge carrier mobilities, sometimes exceeding those of amorphous silicon. psu.edu The mobility is highly dependent on molecular structure, side-chain engineering, and thin-film morphology. acs.orgmdpi.com For polymers derived from this compound, the methoxyphenyl and methyl groups would play a significant role in influencing intermolecular π-π stacking and conformational order, which directly impacts charge transport efficiency. acs.org

Table 1: Representative Charge Carrier Mobilities in Pyrrole-Based Organic Semiconductors This table presents data for related classes of materials to illustrate the potential performance.

| Material Class | Highest Reported Mobility (cm²/Vs) | Conduction Type |

| Diketopyrrolopyrrole (DPP) Polymers | ~10 | Ambipolar |

| Diketopyrrolopyrrole (DPP) Small Molecules | ~8 | Ambipolar |

| Thiophene-Pyrrole Copolymers | 0.1 - 2.0 | p-type |

Data compiled from studies on various DPP- and thiophene-pyrrole-based materials. psu.edumdpi.com

Integration into Electrochromic Devices

Electrochromic devices (ECDs) change color in response to an applied electrical potential. This functionality is ideal for applications such as smart windows, displays, and sensors. Conjugated polymers, including those based on dithienylpyrroles, are excellent candidates for the active layers in ECDs due to their distinct color changes between neutral and oxidized states. bohrium.commdpi.com

Polymers synthesized from this compound are expected to exhibit electrochromic properties. Upon electrochemical oxidation, the polymer film would change color due to the formation of polarons and bipolarons along the conjugated backbone. The specific colors and the contrast ratio would be influenced by the methoxy substituent on the phenyl ring. For instance, studies on similar dithienylpyrrole polymers with methoxyphenyl groups show that such substituents effectively tune the material's electro-optical properties and switching behavior. mdpi.com Blending different electrochromic polymers is another strategy to tailor the resulting color palette for specific device applications. acs.org

Role as a Ligand in Coordination Chemistry with Transition Metals

The pyrrole nitrogen atom in this compound can act as a Lewis base, enabling it to coordinate with transition metal ions. Pyrrole-based structures are integral components of multidentate "pincer" ligands and macrocycles like porphyrins, which form stable complexes with a wide range of metals. utsa.eduwikipedia.org

While the single nitrogen donor site in this specific molecule might form relatively simple complexes, its derivatives could be incorporated into more complex, multidentate ligand frameworks. researchgate.netacs.org The electronic properties of the resulting metal complex would be influenced by the pyrrole ring and the methoxyphenyl substituent. Such complexes are studied for their unique electronic, magnetic, and catalytic properties. Research on iron complexes with pyrrole-based pincer ligands has shown that the ligand framework can stabilize the metal in multiple oxidation states, which is crucial for catalytic applications. acs.org

Table 2: Coordination Characteristics of Pyrrole-Based Ligands with Transition Metals

| Metal Ion | Typical Coordination Geometry | Ligand Type | Potential Application |

| Iron (Fe) | Square Planar, Octahedral | Pincer, Multidentate | Catalysis |

| Nickel (Ni) | Square Planar | Tetradentate Schiff Base | Materials Science |

| Copper (Cu) | Varies | Tridentate | Catalysis |

| Cobalt (Co) | Octahedral | Pyrrolopyrrolizine | Materials Science |

Information based on studies of various pyrrole-derivative ligands. utsa.eduresearchgate.netacs.orgnih.gov

Catalytic Applications, including Metal-Complex Catalysis

Building on their role as ligands, metal complexes of pyrrole derivatives are being explored as catalysts for various chemical transformations. researchgate.net The metal-ligand cooperation, where the pyrrole ring actively participates in the reaction mechanism (e.g., through proton transfer), can lead to highly efficient catalytic systems. acs.org

For example, iridium complexes featuring pyridylpyrrole ligands have demonstrated remarkable activity in the dehydrogenation of formic acid and the hydrogenation of CO₂, operating even under ambient conditions. acs.org The pyrrole moiety in these catalysts acts as a proton shuttle, facilitating the chemical conversion. Similarly, iron complexes supported by pyrrole-based pincer ligands are effective in catalytic processes like hydrosilylation and alkyne dimerization. utsa.edu While direct catalytic applications of this compound have yet to be detailed, its structure suggests that its metal complexes could be designed to perform similar catalytic functions.

Potential in Specialty Chemical Synthesis (e.g., Dyes, Perfumes, Photographic Chemicals)

The 2-aryl-1H-pyrrole framework is a valuable building block in organic synthesis. nih.gov This structure is a component of various functional materials, including dyes and pigments. nih.govscielo.brscielo.br The extended π-system and the presence of donor (methoxy) and acceptor groups in derivatives can be tailored to absorb light in the visible spectrum, making them suitable for dye applications. mdpi.com Synthetic methods have been developed to produce novel azo dyes incorporating a pyrrole scaffold, where the pyrrole acts as a π-bridge within a donor-acceptor structure. rsc.org

The compound this compound could serve as a precursor or intermediate in the multi-step synthesis of complex organic dyes or photographic chemicals. Various synthetic methodologies, such as the Paal-Knorr, Knorr, and Barton-Zard syntheses, provide routes to functionalized pyrroles that can be further elaborated. pharmaguideline.com While some simple pyrroles are noted for their scent profiles, there is no specific information suggesting the use of this compound in perfumes.

Conclusion and Future Research Directions for 2 3 Methoxyphenyl 1 Methyl 1h Pyrrole

Synthesis and Characterization Advancements

Future research into 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole would benefit from the optimization of existing synthetic methodologies and the development of novel, more sustainable routes. Established methods for the synthesis of related 2-aryl-pyrroles, such as the Paal-Knorr synthesis and Suzuki-Miyaura cross-coupling reactions, provide a solid foundation. wikipedia.orgrgmcet.edu.inmdpi.com

Advancements in synthesis could focus on:

Greener Synthetic Routes: Employing environmentally benign catalysts and solvent systems to improve the sustainability of the synthesis. rgmcet.edu.inresearchgate.net

Catalyst Development: Designing more efficient and selective catalysts for cross-coupling reactions to increase yields and reduce reaction times. nih.govrsc.org

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

|---|---|

| ¹H NMR | Signals corresponding to the N-methyl group, the methoxy (B1213986) group, protons on the pyrrole (B145914) ring, and protons on the substituted phenyl ring. |

| ¹³C NMR | Resonances for the N-methyl carbon, the methoxy carbon, carbons of the pyrrole ring, and carbons of the phenyl ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C (aromatic), and C-O stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

Unexplored Avenues in Reactivity and Mechanistic Studies

The pyrrole ring is known to be electron-rich, making it susceptible to electrophilic substitution. nih.govresearchgate.net The presence of the N-methyl and the 3-methoxyphenyl substituents is expected to influence the regioselectivity and rate of these reactions.

Unexplored areas in reactivity and mechanistic studies include:

Electrophilic Substitution Reactions: Investigating reactions such as halogenation, nitration, and acylation to understand the directing effects of the substituents. The reactivity of substituted pyrroles is significantly influenced by the nature and position of the substituents. researchgate.net

C-H Functionalization: Exploring modern synthetic techniques for direct C-H bond functionalization on both the pyrrole and phenyl rings, which represents a more atom-economical approach to creating more complex molecules. nih.gov

Computational Studies: Employing theoretical calculations to model reaction pathways and predict the most likely sites of reactivity, providing insights into the reaction mechanisms.

Prospects for Novel Applications in Materials Science and Catalysis

Pyrrole derivatives are foundational in the development of advanced materials and catalysts. mdpi.commdpi.com The specific structure of this compound suggests several potential applications.

In materials science , this compound could serve as a monomer for the synthesis of novel polypyrrole derivatives. mdpi.commdpi.comnih.gov Polypyrroles are well-known for their electrical conductivity and environmental stability. mdpi.comiosrjournals.org The methoxy group on the phenyl ring could offer a site for further functionalization, allowing for the fine-tuning of the polymer's electronic and physical properties for applications in:

Sensors: Developing chemosensors where interaction with an analyte modulates the polymer's conductivity or optical properties. mdpi.com

Energy Storage: Creating new electrode materials for batteries and supercapacitors. mdpi.comiosrjournals.org

Organic Electronics: Fabricating components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the field of catalysis , pyrrole-containing molecules can act as ligands for transition metal complexes. acs.orgnih.govresearchgate.net The nitrogen atom of the pyrrole ring and potentially the oxygen atom of the methoxy group could coordinate with metal centers. Future research could explore the synthesis of metal complexes incorporating this compound as a ligand and evaluate their catalytic activity in various organic transformations.

Interdisciplinary Research Opportunities

The versatile structure of this pyrrole derivative opens up possibilities for collaboration across different scientific disciplines.

Medicinal Chemistry and Chemical Biology: Pyrrole is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals. nih.gov This compound could serve as a starting point for the synthesis of new molecules with potential therapeutic applications. Interdisciplinary studies could involve screening for biological activity and investigating structure-activity relationships.

Supramolecular Chemistry: The aromatic rings of the molecule could participate in π-π stacking interactions, making it a potential building block for the construction of self-assembling supramolecular structures.

Environmental Science: Polypyrrole-based materials have been investigated for their potential in adsorption and removal of pollutants. mdpi.com Future work could explore the use of polymers derived from this compound for environmental remediation applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.